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Compound of Interest

Compound Name: 1,10-Decanediol

Cat. No.: B1670011 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 1,10-Decanediol

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and chemical properties of molecules is paramount. 1,10-Decanediol (CAS

No: 112-47-0), a versatile linear diol, finds applications in various fields, including cosmetics

and polymer synthesis.[1][2] This technical guide provides a comprehensive overview of its

spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

(FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its

identification and characterization.

Molecular Structure and Properties
IUPAC Name: decane-1,10-diol[1]

Molecular Formula: C₁₀H₂₂O₂[1][3]

Molecular Weight: 174.28 g/mol

Appearance: White solid

Spectroscopic Data
The following sections present the key spectroscopic data for 1,10-Decanediol, summarized

for clarity and ease of comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1,10-Decanediol is characterized by signals corresponding to the

different proton environments in the molecule.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

~3.64 Triplet 4H HO-CH₂- CDCl₃

~1.57 Quintet 4H HO-CH₂-CH₂- CDCl₃

~1.29-1.42 Multiplet 12H -(CH₂)₆- CDCl₃

Data sourced from publicly available spectral databases.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the

symmetry of 1,10-Decanediol, fewer signals than the total number of carbons are observed.

Chemical Shift (δ) ppm Assignment Solvent

~63.1 CH₂-OH CDCl₃

~32.8 HO-CH₂-CH₂- CDCl₃

~29.5 HO-CH₂-CH₂-CH₂-CH₂-CH₂- CDCl₃

~29.4 HO-CH₂-CH₂-CH₂-CH₂-CH₂- CDCl₃

~25.8 HO-CH₂-CH₂-CH₂- CDCl₃

Data sourced from publicly available spectral databases.
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Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~2920 Strong C-H stretch (alkane)

~2850 Strong C-H stretch (alkane)

~1470 Medium C-H bend (alkane)

~1060 Strong C-O stretch (primary alcohol)

Data represents typical values for long-chain diols and is consistent with spectra available in

public databases.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1,10-Decanediol, electron ionization (EI) is a common method.

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

174 Low [M]⁺ (Molecular Ion)

156 Moderate [M-H₂O]⁺

138 Moderate [M-2H₂O]⁺

Key Fragments Variable
Fragments from C-C bond

cleavage

The molecular ion peak at m/z 174 may be weak or absent in EI-MS due to facile dehydration.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,10-Decanediol in about 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in an NMR

tube. Ensure the sample is fully dissolved. A small amount of a reference standard like

Tetramethylsilane (TMS) may be added if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

Data Acquisition: Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90

degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C

NMR, a larger number of scans is usually required due to the low natural abundance of the

¹³C isotope.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals for ¹H NMR. Reference the spectrum to the solvent

peak or TMS.

FTIR Spectroscopy
Sample Preparation (KBr Pellet): Mix a small amount of finely ground 1,10-Decanediol (1-2

mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the

mixture in a die under high pressure to form a transparent or translucent pellet.

Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR

spectrometer and collect a background spectrum. This will be subtracted from the sample

spectrum to remove contributions from atmospheric CO₂ and water vapor.

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and collect

the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance
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spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)
Sample Preparation: Prepare a dilute solution of 1,10-Decanediol in a volatile organic

solvent such as dichloromethane or methanol.

Instrument Setup: The sample is introduced into the mass spectrometer via a Gas

Chromatograph (GC) to separate it from any impurities. Set the GC oven temperature

program to ensure the analyte elutes at an appropriate retention time. For the mass

spectrometer, use a standard electron ionization energy of 70 eV.

Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the

mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the

ions based on their mass-to-charge ratio, and the detector records their abundance.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions. Compare the obtained spectrum with library spectra for

confirmation.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,10-Decanediol.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Measurement
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(1,10-Decanediol)

Dissolution
(for NMR, MS)

KBr Pellet Preparation
(for FTIR)

NMR Spectrometer Mass Spectrometer FTIR Spectrometer
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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